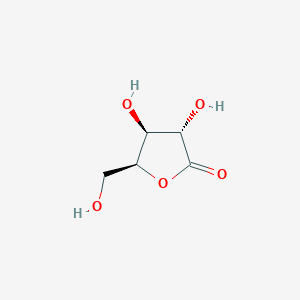
L-Xylono-1,4-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-xylono-1,4-lactone is a xylonolactone. It derives from a L-xylonic acid.
Aplicaciones Científicas De Investigación
Biochemical Applications
1.1 Enzymatic Hydrolysis
L-Xylono-1,4-lactone is a substrate for specific lactonases that catalyze its hydrolysis into d-xylonic acid. This reaction is crucial for the metabolism of certain bacteria, such as Mycoplasma synoviae and Mycoplasma agalactiae, which utilize this pathway to derive energy from sugars. The lactonases involved have been characterized for their efficiency, with k_cat/K_m values indicating high catalytic activity .
| Enzyme | Source | Substrate | k_cat/K_m (M^-1 s^-1) |
|---|---|---|---|
| MS53_0025 | Mycoplasma synoviae | d-xylono-1,4-lactone-5-phosphate | 4.7 × 10^4 |
| MAG_6390 | Mycoplasma agalactiae | d-xylono-1,4-lactone-5-phosphate | 10^4 |
1.2 Metabolic Pathways
The oxidative D-xylose pathway, also known as the Dahms pathway, involves this compound as an intermediate product. This pathway has been explored for its potential to convert biomass into valuable chemical intermediates like organic acids and alcohols . The understanding of these metabolic pathways aids in biotechnological applications aimed at sustainable production methods.
Industrial Applications
2.1 Production of Organic Acids
This compound is utilized in the production of d-xylonic acid through enzymatic hydrolysis. This acid has applications in food chemistry and pharmaceuticals due to its properties as a food preservative and potential therapeutic agent . The enzymatic conversion process enhances yield and efficiency compared to chemical synthesis methods.
2.2 Biocatalysis
The use of this compound in biocatalysis is gaining traction due to its role as a substrate for various enzymes that facilitate the conversion of sugars into useful products. For example, xylonolactonase enzymes have shown improved hydrolysis rates when utilizing this compound as a substrate . This application is particularly relevant in developing environmentally friendly processes in the chemical industry.
Case Studies
3.1 Lactonase Characterization
A study focusing on the lactonase MS53_0025 revealed its ability to hydrolyze this compound efficiently. The enzyme was characterized through X-ray crystallography, providing insights into its structure and function . The findings indicated that specific amino acid residues play critical roles in substrate binding and catalysis.
3.2 Metabolic Engineering
Research on metabolic engineering has highlighted the potential of utilizing this compound in engineered microbial strains to enhance the production of biofuels from lignocellulosic biomass . By optimizing metabolic pathways involving this lactone, researchers aim to improve the economic viability of biofuel production.
Propiedades
Fórmula molecular |
C5H8O5 |
|---|---|
Peso molecular |
148.11 g/mol |
Nombre IUPAC |
(3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m0/s1 |
Clave InChI |
CUOKHACJLGPRHD-NUNKFHFFSA-N |
SMILES |
C(C1C(C(C(=O)O1)O)O)O |
SMILES isomérico |
C([C@H]1[C@H]([C@@H](C(=O)O1)O)O)O |
SMILES canónico |
C(C1C(C(C(=O)O1)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















